

# Spectroscopic Profile of 2-Propyl-1,3-oxathiolane: A Technical Guide

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## Compound of Interest

Compound Name: 2-Propyl-1,3-oxathiolane

Cat. No.: B15482759

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This technical guide provides a detailed overview of the spectroscopic data for **2-Propyl-1,3-oxathiolane**, targeting researchers, scientists, and professionals in the field of drug development. The document summarizes predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines generalized experimental protocols for obtaining such data, and includes a workflow visualization for spectroscopic analysis.

Note to Readers: Extensive searches of available scientific literature and databases did not yield experimentally-derived spectroscopic data for **2-Propyl-1,3-oxathiolane**. The data presented herein is therefore predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Propyl-1,3-oxathiolane**. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule.

### Table 1: Predicted $^1\text{H}$ NMR Data ( $\text{CDCl}_3$ , 400 MHz)

| Protons                            | Predicted Chemical Shift ( $\delta$ , ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|------------------------------------|--|------------------------|-------------------------------------|
| H-2                                | 4.8 - 5.2                                  | Triplet                | 6.0 - 7.0                           |
| H-4 (O-CH <sub>2</sub> )           | 3.8 - 4.2                                  | Multiplet              | -                                   |
| H-5 (S-CH <sub>2</sub> )           | 2.8 - 3.2                                  | Multiplet              | -                                   |
| $\alpha$ -CH <sub>2</sub> (propyl) | 1.6 - 1.8                                  | Multiplet              | -                                   |
| $\beta$ -CH <sub>2</sub> (propyl)  | 1.3 - 1.5                                  | Sextet                 | ~7.0                                |
| CH <sub>3</sub> (propyl)           | 0.9 - 1.0                                  | Triplet                | ~7.0                                |

**Table 2: Predicted <sup>13</sup>C NMR Data (CDCl<sub>3</sub>, 100 MHz)**

| Carbon                   | Predicted Chemical Shift ( $\delta$ , ppm) |
|--------------------------|--|
| C-2                      | 85 - 95                                    |
| C-4 (O-CH <sub>2</sub> ) | 65 - 75                                    |
| C-5 (S-CH <sub>2</sub> ) | 30 - 40                                    |
| $\alpha$ -C (propyl)     | 35 - 45                                    |
| $\beta$ -C (propyl)      | 15 - 25                                    |
| CH <sub>3</sub> (propyl) | 10 - 15                                    |

**Table 3: Predicted IR Absorption Data**

| Functional Group                 | Predicted Absorption Range (cm <sup>-1</sup> ) | Intensity        |
|----------------------------------|--|------------------|
| C-H (sp <sup>3</sup> stretching) | 2850 - 3000                                    | Medium to Strong |
| C-O (stretching)                 | 1000 - 1200                                    | Strong           |
| C-S (stretching)                 | 600 - 800                                      | Weak to Medium   |

**Table 4: Predicted Mass Spectrometry (Electron Ionization) Data**

| m/z | Predicted Identity      | Relative Abundance |
|-----|-------------------------|--------------------|
| 132 | $[M]^+$ (Molecular Ion) | Low                |
| 89  | $[M - C_3H_7]^+$        | High               |
| 73  | $[C_3H_5S]^+$           | Medium             |
| 59  | $[C_2H_3S]^+$           | Medium             |
| 43  | $[C_3H_7]^+$            | High               |

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Propyl-1,3-oxathiolane** in 0.5-0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Utilize a 400 MHz NMR spectrometer.
- **$^1H$  NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 12 ppm, a relaxation delay of 1 second, and 16-32 scans.
- **$^{13}C$  NMR Acquisition:** Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 512-1024 scans.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for  $^1H$  and 77.16 ppm for the  $CDCl_3$  solvent peak for  $^{13}C$ .

## Infrared (IR) Spectroscopy

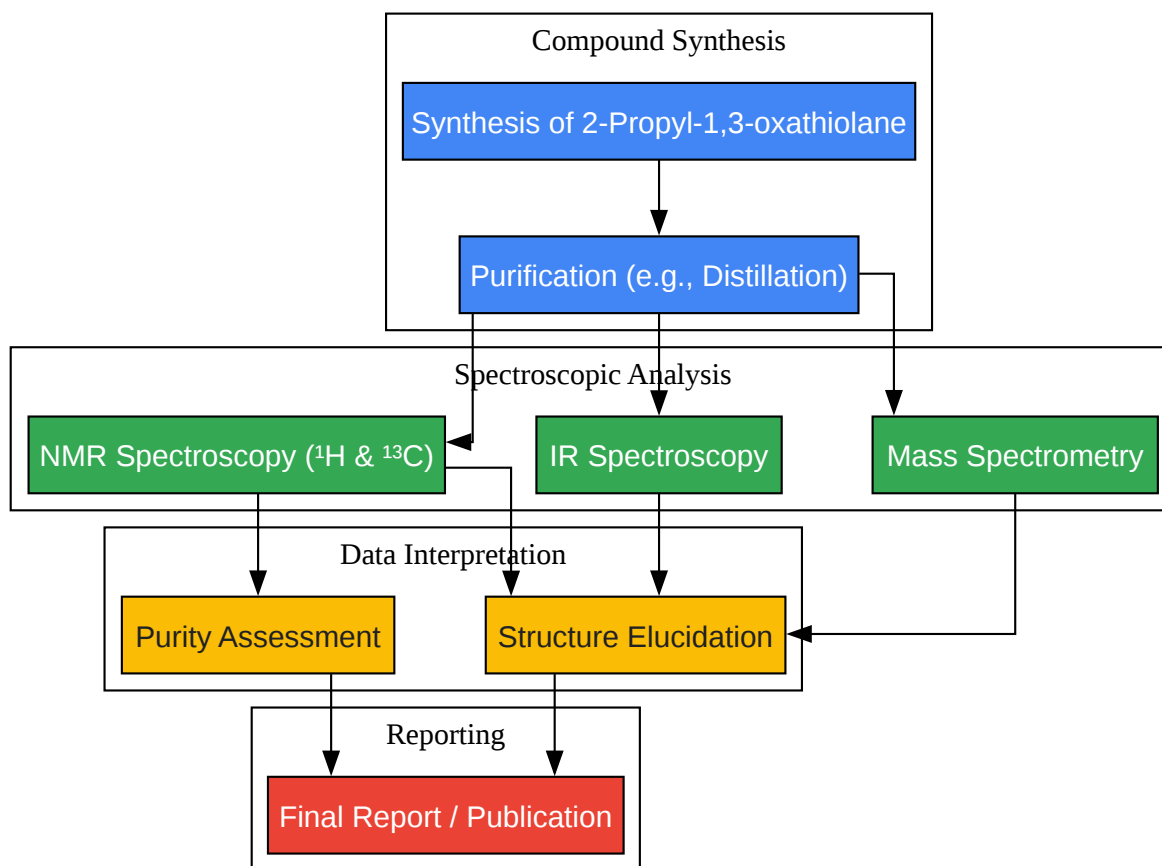
- **Sample Preparation:** Place a small drop of neat liquid **2-Propyl-1,3-oxathiolane** between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- **Instrumentation:** Use a Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ . Perform a background scan of the clean salt plates prior to the sample scan.
- **Data Processing:** The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.

## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of **2-Propyl-1,3-oxathiolane** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) interface.
- **Instrumentation:** Employ a mass spectrometer equipped with an electron ionization (EI) source.
- **Ionization:** Bombard the sample with electrons at 70 eV to induce ionization and fragmentation.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a quadrupole or time-of-flight mass analyzer.
- **Data Acquisition:** Scan a mass range of  $m/z$  10 to 200.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Propyl-1,3-oxathiolane**.



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